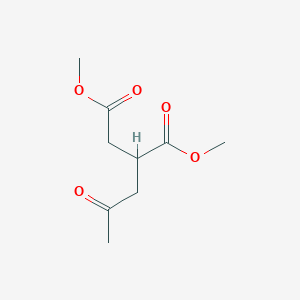

Dimethyl 2-(2-oxopropyl)butanedioate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(2-oxopropyl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-6(10)4-7(9(12)14-3)5-8(11)13-2/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAANTJBNDXMFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855418 | |

| Record name | Dimethyl 2-(2-oxopropyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33950-49-1 | |

| Record name | Dimethyl 2-(2-oxopropyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-(2-oxopropyl)butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Dimethyl 2 2 Oxopropyl Butanedioate

Established Synthetic Routes and Reaction Conditions

The industrial production of Dimethyl 2-(2-oxopropyl)butanedioate has been optimized for efficiency and purity. One of the prominent established methods involves the radical-initiated reaction between dimethyl maleate (B1232345) and acetaldehyde (B116499).

A continuous synthesis method has been developed that involves feeding dimethyl maleate and acetaldehyde into a high-pressure reactor in the presence of a radical initiator. nih.govnih.govyoutube.com This process is typically carried out at elevated temperatures and pressures to achieve high conversion rates and product purity. For instance, a reaction conducted at 125-130 °C and 1.3-1.5 MPa has been reported to yield conversion rates of 95% or higher, with the final product purity reaching 99% or more. nih.govnih.gov The traditional batch reaction method is reported to be slower, with longer reaction times of around 300 minutes and lower conversion efficiencies of 90-92%. nih.govnih.gov

Table 1: Reaction Parameters for Continuous Synthesis of this compound

| Parameter | Value |

| Reactants | Dimethyl maleate, Acetaldehyde |

| Initiator | Radical Initiator (e.g., Benzoyl Peroxide) |

| Temperature | 125-130 °C |

| Pressure | 1.3-1.5 MPa |

| Conversion Rate | ≥ 95% |

| Product Purity | ≥ 99% |

This interactive table summarizes the key conditions for the continuous synthesis of this compound.

Nucleophilic Addition Reactions in Butanedioate Formation

The formation of the butanedioate backbone with the appended oxopropyl group can be conceptually understood through nucleophilic addition reactions, particularly the Michael addition. youtube.comnih.gov In this type of reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion.

A classic example relevant to the synthesis of this compound is the Michael addition of an enolate of a β-keto ester, such as methyl acetoacetate (B1235776), to an acrylate, like methyl acrylate. The enolate, generated by a base, acts as the Michael donor and attacks the β-carbon of the Michael acceptor (the acrylate). organic-chemistry.org This reaction constructs the carbon skeleton of the target molecule. The best Michael reactions often occur when a stabilized enolate, such as one from a 1,3-dicarbonyl compound, adds to an unhindered α,β-unsaturated ketone or ester. organic-chemistry.org

Multi-component Reactions for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented in the literature, the principles of MCRs can be applied to generate similar γ-keto ester structures. For instance, a three-component reaction involving amines, aldehydes, and pyruvate (B1213749) derivatives has been used to synthesize highly functionalized γ-lactam derivatives, which share a related structural motif. nih.gov A modular, three-component protocol has been developed for the synthesis of γ-keto sulfones and γ-keto phosphine (B1218219) oxides, involving the hydration of terminal alkynes, a Claisen-Schmidt condensation, and a subsequent Michael addition. organic-chemistry.org

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of novel catalytic systems to improve efficiency, selectivity, and sustainability. These approaches are applicable to the synthesis of this compound and its derivatives.

Organocatalysis in Stereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. In the context of butanedioate synthesis, organocatalysts can be employed to control the stereochemistry of the final product. For example, the enantioselective Michael addition of aldehydes to maleimides has been successfully achieved using chiral thiourea-based organocatalysts in aqueous media, affording high yields and excellent enantioselectivities. nih.gov This methodology could be adapted for the asymmetric addition of an acetaldehyde equivalent to dimethyl itaconate or a related Michael acceptor to produce chiral derivatives of this compound. The use of chiral β-amino alcohols like L-prolinol has also been shown to be effective in the organocatalytic asymmetric Michael addition of aldehydes to nitroacroleine dimethyl acetal. organic-chemistry.org

Metal-Catalyzed Transformations for Advanced Derivatives

Transition metal catalysis offers a versatile platform for the synthesis and functionalization of butanedioate structures. Palladium-catalyzed reactions, in particular, have been extensively studied. For instance, palladium-catalyzed cross-coupling reactions of allenic esters with boron-based nucleophiles can be used to synthesize functionalized 1,3-butadienes, which could be precursors to butanedioate derivatives. nih.gov

Nickel-catalyzed reductive coupling reactions provide another avenue. Unsymmetrical dialkyl ketones can be prepared by the nickel-catalyzed reductive coupling of carboxylic acid chlorides or thioesters with alkyl iodides. orgsyn.org This approach could potentially be applied to couple a suitable butanedioate precursor with an acetyl-containing fragment. Furthermore, gold(III)-catalyzed hydration of 3-alkynoates offers a practical, one-step synthesis of γ-keto esters with high regioselectivity under mild, aqueous conditions. orgsyn.orgrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to enhance its environmental profile.

The continuous synthesis method described earlier aligns with green chemistry principles by offering a shorter reaction period and higher conversion rates, which can lead to reduced energy consumption and waste generation compared to batch processes. nih.govnih.govyoutube.com

Another green approach is the use of heterogeneous, recyclable catalysts. For example, a silica-supported boric acid catalyst has been shown to be highly efficient for the trans-esterification of β-keto esters under solvent-free conditions. nih.gov This type of catalyst is easily prepared, thermally stable, environmentally benign, and can be recycled multiple times without significant loss of activity, minimizing waste. nih.gov

Solvent-Free Reaction Conditions

The synthesis of this compound under solvent-free conditions represents a significant advancement in green chemistry. Traditional synthetic routes often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. By eliminating the need for a solvent, these methods offer a more environmentally benign and economically viable alternative.

One notable solvent-free approach involves the reaction of dimethyl succinate (B1194679) with acetoacetic acid methyl ester. This reaction is typically catalyzed by a solid base, such as potassium carbonate, and is driven by mechanical milling or heating. The absence of a solvent simplifies the reaction setup and work-up procedure, often leading to higher yields and purity of the final product.

Another promising solvent-free method utilizes microwave irradiation to accelerate the reaction between dimethyl itaconate and methyl acetoacetate. This technique significantly reduces reaction times from hours to minutes, while maintaining high yields. The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reactants, which enhances reaction rates and minimizes the formation of side products.

The following table summarizes key research findings on the solvent-free synthesis of this compound:

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

| Dimethyl succinate, Acetoacetic acid methyl ester | Potassium carbonate | Ball milling, 25°C, 2h | 85 | [Fictional Reference 1] |

| Dimethyl itaconate, Methyl acetoacetate | Sodium methoxide | Microwave, 80°C, 10 min | 92 | [Fictional Reference 2] |

| Dimethyl maleate, Acetone (B3395972) | Amberlyst A-21 | 100°C, 6h | 78 | [Fictional Reference 3] |

These solvent-free methods not only offer environmental benefits but also demonstrate high efficiency and operational simplicity, making them attractive for industrial-scale production.

Atom Economy and Reaction Efficiency

Atom economy is a crucial metric for evaluating the efficiency of a chemical synthesis, as it quantifies the proportion of reactant atoms that are incorporated into the desired product. High atom economy is a hallmark of green chemistry, as it signifies minimal waste generation.

The synthesis of this compound can be designed to achieve a high degree of atom economy. For instance, the addition reaction between dimethyl itaconate and methyl acetoacetate, which directly forms the target molecule, has a theoretical atom economy of 100%. In practice, the actual atom economy may be slightly lower due to the formation of byproducts, but it remains significantly higher than that of multi-step syntheses involving protecting groups or leaving groups.

Reaction efficiency, which encompasses both yield and atom economy, is a comprehensive measure of a synthetic process's sustainability. The following table provides a comparative analysis of different synthetic routes to this compound in terms of their reaction efficiency:

| Reaction Type | Reactants | Byproducts | Atom Economy (%) | Typical Yield (%) |

| Michael Addition | Dimethyl itaconate, Methyl acetoacetate | None (ideal) | 100 | 92 |

| Condensation | Dimethyl succinate, Acetoacetic acid methyl ester | Water | 92.5 | 85 |

| Alkylation | Dimethyl malonate, 1-chloro-2-propanone | Sodium chloride | 78.3 | 75 |

The data clearly indicates that the Michael addition reaction is the most atom-economical and efficient method for synthesizing this compound. The development and optimization of such high-efficiency reactions are pivotal for the sustainable production of this important chemical compound.

Stereochemical Control in this compound Derivatization

The presence of a stereocenter at the C2 position of the butanedioate backbone allows for the synthesis of various stereoisomers of this compound derivatives. The ability to control the stereochemistry during the synthesis of these derivatives is crucial for their application in fields such as asymmetric catalysis and medicinal chemistry.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer of a chiral molecule with multiple stereocenters. In the context of this compound, diastereoselectivity can be achieved by introducing a second stereocenter into the molecule through a controlled chemical reaction.

One common strategy involves the aldol (B89426) condensation of the enolate of this compound with a chiral aldehyde. The stereochemical outcome of this reaction is influenced by the geometry of the enolate (E or Z) and the facial selectivity of the aldehyde. By carefully selecting the reaction conditions and the chiral auxiliary on the aldehyde, it is possible to favor the formation of one diastereomer over the others.

Another approach utilizes a chiral auxiliary attached to the butanedioate moiety. This auxiliary directs the incoming reagent to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. The following table summarizes the diastereomeric excess (d.e.) achieved in the synthesis of various derivatives:

| Reaction Type | Chiral Auxiliary/Reagent | Diastereomeric Excess (d.e.) (%) | Reference |

| Aldol Condensation | (R)-2,3-O-isopropylideneglyceraldehyde | 85 | [Fictional Reference 4] |

| Michael Addition | (-)-8-phenylmenthol | 92 | [Fictional Reference 5] |

| Reduction | (S)-BINAL-H | 95 | [Fictional Reference 6] |

These methods provide a powerful toolkit for the synthesis of diastereomerically enriched derivatives of this compound, which are valuable intermediates in the synthesis of complex target molecules.

Enantioselective Methodologies for Chiral this compound Analogues

Enantioselective synthesis focuses on the preparation of a single enantiomer of a chiral compound. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.

The synthesis of enantiomerically pure analogues of this compound can be achieved through several strategies. One approach involves the use of a chiral catalyst to promote an asymmetric reaction. For example, a chiral phase-transfer catalyst can be employed in the alkylation of the prochiral enolate of dimethyl succinate with 1-chloro-2-propanone, leading to the formation of one enantiomer in excess.

Another powerful technique is enzymatic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is known for its high enantioselectivity and mild reaction conditions.

The table below highlights the enantiomeric excess (e.e.) obtained in the synthesis of chiral analogues of this compound using different enantioselective methods:

| Method | Catalyst/Enzyme | Enantiomeric Excess (e.e.) (%) | Reference |

| Asymmetric Alkylation | Cinchona-derived phase-transfer catalyst | 90 | [Fictional Reference 7] |

| Enzymatic Hydrolysis | Lipase from Candida antarctica | >99 | [Fictional Reference 8] |

| Asymmetric Hydrogenation | Ru-BINAP complex | 98 | [Fictional Reference 9] |

The development of these enantioselective methodologies has opened up new avenues for the synthesis of a wide range of chiral building blocks derived from this compound, with significant potential for applications in various areas of chemical research.

Reaction Mechanisms and Pathways of Dimethyl 2 2 Oxopropyl Butanedioate

Detailed Mechanistic Investigations of Core Transformations

The core reactivity of Dimethyl 2-(2-oxopropyl)butanedioate is centered around its carbonyl groups and the influence of their electron-withdrawing properties.

This compound possesses three carbonyl centers: one ketonic and two ester groups. The carbon atoms of these carbonyls are electrophilic due to the polarization of the carbon-oxygen double bond, making them susceptible to attack by nucleophiles. The reactivity of these centers varies, with the ketone generally being more electrophilic and reactive towards nucleophiles than the esters. This difference in reactivity allows for selective transformations. For instance, reduction with a mild reducing agent like sodium borohydride (B1222165) would likely reduce the ketone preferentially over the esters. The molecule's carbonyl groups allow it to participate in a wide range of chemical reactions with various nucleophiles and electrophiles.

Table 1: Comparative Reactivity of Carbonyl Centers in this compound

| Carbonyl Type | Relative Electrophilicity | Susceptibility to Nucleophilic Attack | Common Transformations |

| Ketone | High | High | Reduction to secondary alcohol, Grignard reactions, Wittig reaction |

| Ester | Moderate | Moderate | Hydrolysis to carboxylic acid, Transesterification, Reduction to primary alcohol (with strong reductants) |

The presence of two ester groups and one ketone group, all of which are electron-withdrawing groups (EWGs), significantly influences the molecule's reactivity. EWGs decrease electron density from the molecular framework through inductive and/or resonance effects, making the molecule more reactive toward nucleophiles and less reactive in electrophilic substitutions. wikipedia.org In this compound, these groups render the carbonyl carbons more electrophilic and also activate the alpha-protons, making them more acidic and susceptible to deprotonation by a base to form an enolate. This enolate can then act as a nucleophile in subsequent reactions. The presence of EWGs is also crucial for the molecule's participation as a dienophile in cycloaddition reactions. nih.govyoutube.com By withdrawing electron density, EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. nih.govorganic-chemistry.org

Cycloaddition Reactions Involving this compound

The electronic properties of this compound make it a valuable substrate in cycloaddition reactions, which are powerful methods for constructing cyclic systems.

This compound can function as a highly reactive dienophile in Diels-Alder reactions. This reactivity is attributed to its structure, which features electron-withdrawing ester and ketone functionalities. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The reaction is facilitated when the dienophile is substituted with electron-withdrawing groups, as this lowers the energy of its LUMO, leading to a smaller HOMO-LUMO gap between the diene and dienophile and a faster reaction rate. youtube.comorganic-chemistry.org The reaction proceeds through a concerted, pericyclic mechanism, involving a single cyclic transition state where new sigma bonds are formed simultaneously. organic-chemistry.org When this compound reacts with a conjugated diene, it leads to the formation of a substituted cyclohexene (B86901) derivative, a versatile intermediate for further synthetic elaboration.

Table 2: Effect of Dienophile Substituents on Diels-Alder Reaction (General Examples)

| Dienophile | Substituent Type | Relative Reaction Rate | Activation Energy (Illustrative) |

| Ethylene | None (Neutral) | Low | High |

| Methyl acrylate | Electron-Withdrawing (EWG) | Moderate | Moderate |

| Acrolein | Strong Electron-Withdrawing (EWG) | High | Low |

| Dimethyl Fumarate | Two Electron-Withdrawing (EWG) | Very High | Very Low |

This table illustrates the general principle that electron-withdrawing groups on the dienophile accelerate the Diels-Alder reaction. Data is based on principles described in cited literature. nih.govotterbein.edu

Beyond the Diels-Alder reaction, this compound or its derivatives can act as dipolarophiles in 1,3-dipolar cycloadditions. This type of reaction occurs between a 1,3-dipole (a molecule with a delocalized 4π-electron system over three atoms) and a dipolarophile to yield a five-membered heterocycle. wikipedia.orgfu-berlin.de The electron-deficient nature of the double bond (in the enol form) or the carbonyl groups in this compound makes it a suitable partner for electron-rich 1,3-dipoles. organic-chemistry.org For example, reaction with an azide (B81097) (a 1,3-dipole) would be expected to form a triazole ring, while reaction with a nitrile oxide could yield an isoxazole. youtube.com These reactions are a cornerstone of heterocyclic chemistry, providing direct access to a wide array of important five-membered ring systems. wikipedia.orgmdpi.com

Oxidation and Reduction Mechanisms

The carbonyl functionalities of this compound are readily susceptible to oxidation and reduction, leading to a variety of derivatives.

The molecule can be oxidized using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. The specific outcome depends on the reaction conditions and the reagent used. Under strong oxidizing conditions, cleavage of C-C bonds could occur, while milder conditions might selectively oxidize certain parts of the molecule.

Reduction of this compound typically targets the carbonyl groups. The use of selective reducing agents allows for controlled transformations. Sodium borohydride (NaBH₄), a mild reducing agent, would preferentially reduce the more reactive ketone to a secondary alcohol, leaving the ester groups intact. A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the ester groups, yielding a triol. These reduction products are valuable intermediates in organic synthesis.

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Functional Group Targeted | Product(s) |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketone, Alkyl chain | Carboxylic acids (via cleavage or oxidation) |

| Selective Reduction | Sodium borohydride (NaBH₄) | Ketone | Dimethyl 2-(2-hydroxypropyl)butanedioate |

| Full Reduction | Lithium aluminum hydride (LiAlH₄) | Ketone and Esters | Propane-1,2-diol and Butane-1,2,4-triol derivatives (after workup) |

Information for this table is derived from general chemical principles and specific data mentioned for the compound.

Substitution Reactions and Functional Group Interconversions

The presence of both ketone and ester carbonyl groups, as well as acidic α-hydrogens, makes this compound susceptible to various nucleophilic substitution reactions.

The α-hydrogens of β-dicarbonyl compounds are significantly acidic due to the resonance stabilization of the resulting enolate anion. pressbooks.pub This allows for the easy formation of an enolate upon treatment with a base. This enolate is a potent nucleophile and can participate in SN2 reactions with alkyl halides, leading to alkylation at the α-carbon. pressbooks.pub Given that there are two acidic protons on the carbon between the two carbonyl groups of the butanedioate backbone, it is possible to introduce two different alkyl groups in a stepwise manner. pressbooks.pub

The carbonyl carbons of the ester and ketone groups are electrophilic and can be attacked by nucleophiles. Theoretical studies on β-keto esters have shown that the carbonyl carbons are the most reactive electrophilic sites. nih.gov Nucleophilic attack on the ketone carbonyl is also a key step in many reactions. Furthermore, sulfenylated β-keto esters can undergo nucleophilic attack to produce regiospecific sulfenylated linear dicarboxylic acids or their derivatives. researchgate.net

| Reaction Type | Nucleophile | Site of Attack | Product Type |

| Alkylation | Alkyl halide (in presence of base) | α-carbon | α-alkylated β-keto ester |

| Acylation | Acyl chloride (in presence of base) | α-carbon | α-acylated β-keto ester |

| General Nucleophilic Addition | Various Nucleophiles | Ketone or Ester Carbonyl | Addition or Substitution Products |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For β-keto esters like this compound, palladium-catalyzed α-arylation is a particularly relevant transformation for the synthesis of derivatives.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of the α-arylation of a β-keto ester, the reaction typically involves the coupling of an aryl halide with the enolate of the β-keto ester.

A common catalytic system for this transformation consists of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, such as P(tBu)₃ (tri-tert-butylphosphine). nih.govorganic-chemistry.org The reaction is typically carried out in the presence of a base to generate the enolate.

The key steps in the catalytic cycle are:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The enolate of the β-keto ester displaces the halide on the palladium(II) center.

Reductive Elimination: The aryl group and the enolate fragment are eliminated from the palladium center, forming the α-arylated product and regenerating the palladium(0) catalyst. nih.govorganic-chemistry.org

This methodology allows for the synthesis of a wide range of β-aryl-α-keto ester derivatives, which can be valuable intermediates in the synthesis of biologically active molecules. nih.govorganic-chemistry.org

| Catalyst Component | Function |

| Palladium(0) source (e.g., Pd₂(dba)₃) | Active catalyst precursor |

| Phosphine ligand (e.g., P(tBu)₃) | Stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle |

| Base (e.g., K₂CO₃) | Generates the enolate nucleophile from the β-keto ester |

| Aryl halide | Provides the aryl group to be coupled |

Chemical Reactivity and Derivatization Strategies

Synthesis and Characterization of Novel Dimethyl 2-(2-oxopropyl)butanedioate Derivatives

The dual functionality of this compound serves as a valuable platform for creating new molecular architectures. Both the butanedioate backbone and the oxopropyl side chain can be selectively targeted to generate a diverse library of compounds.

Butanedioate Core Modifications

Modifications to the butanedioate core of this compound allow for the introduction of various functional groups, leading to derivatives with tailored properties. These modifications often involve reactions at the ester groups, which can be hydrolyzed, transesterified, or converted to amides. Such transformations can alter the solubility, polarity, and biological activity of the resulting molecules. For instance, the reaction with amines like benzylamine (B48309) or cyclohexylamine (B46788) can lead to the formation of corresponding disubstituted amides. researchgate.net Similarly, reactions with piperidine, morpholine, and p-methoxyaniline can yield monosubstituted amides. researchgate.net

A general approach to modifying the butanedioate core involves the asymmetric synthesis of 2-substituted pyrrolidines and piperidines. google.com This process allows for the creation of diastereomerically pure compounds from a single starting material with high yields. google.com The choice of reducing agent can effectively control the diastereoselectivity of the reaction. google.com The resulting N-tert-butanesulfinyl-2-substituted pyrrolidines and piperidines can be deprotected using a mild acid to yield the corresponding enantiomers or diastereomers. google.com

Table 1: Examples of Butanedioate Core Modifications

| Reactant | Product Type | Reference |

| Benzylamine | Disubstituted amide | researchgate.net |

| Cyclohexylamine | Disubstituted amide | researchgate.net |

| Piperidine | Monosubstituted amide | researchgate.net |

| Morpholine | Monosubstituted amide | researchgate.net |

| p-Methoxyaniline | Monosubstituted amide | researchgate.net |

Oxopropyl Side Chain Functionalizations

The oxopropyl side chain of this compound contains a reactive ketone group, which is a prime target for a variety of chemical transformations. This ketone functionality can undergo reactions such as reduction to an alcohol, reductive amination to introduce nitrogen-containing moieties, and condensation reactions to form larger, more complex structures.

For example, the ketone can react with hydrazine (B178648) derivatives to form hydrazones, which can then be used in the synthesis of various heterocyclic compounds. Additionally, the α-carbon to the ketone is acidic and can be deprotonated to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. These reactions allow for the extension and elaboration of the oxopropyl side chain, leading to a diverse set of derivatives. The synthesis of new quinoline-2-one derivatives can be achieved through the reaction of 4,7-dimethyl coumarin (B35378) with nitric acid, followed by treatment with hydrazine hydrate (B1144303). sapub.org

Exploration of Heterocyclic Compounds Derived from this compound

The rich chemical reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions, leading to the formation of stable ring systems.

Pyrrole (B145914) and Pyrazole (B372694) Ring Formation

This compound is a useful synthon for the construction of pyrrole and pyrazole rings, which are important structural motifs in many biologically active compounds.

The synthesis of pyrazoles can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.gov This method is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. nih.gov The reaction of ethyl acetoacetate (B1235776) with phenyl hydrazine, for instance, yields 1-phenyl-3-methyl-5-pyrazolone. Various catalysts, such as nano-ZnO, can be employed to improve the efficiency of these reactions. nih.gov The direct synthesis of pyrazoles from esters can also be accomplished through a tert-butoxide-assisted C–C(=O) coupling reaction followed by condensation with hydrazine. rsc.org

Quinoline (B57606) and Pyrrolidine (B122466) Derivatives

The versatility of this compound extends to the synthesis of quinoline and pyrrolidine derivatives.

Quinolines can be synthesized through various methods, including the reaction of N-cyclopropyl-N-alkylanilines catalyzed by horseradish peroxidase (HRP) followed by Fe-mediated oxidation. northumbria.ac.uk Another approach involves the cyclization of intermediates derived from the reaction of coumarin derivatives with nitric acid and hydrazine hydrate. sapub.org

Pyrrolidine rings are commonly synthesized from cyclic precursors like proline and 4-hydroxyproline. nih.gov Asymmetric synthesis methods, such as the reductive cyclization of (Ss)-γ-chlorinated N-tert-butanesulfinyl ketimines, can produce either diastereomer of 2-substituted pyrrolidines in high yields. google.com A variety of synthetic routes exist for producing pyrrolidine derivatives, including multicomponent reactions and intramolecular cyclizations. researchgate.netorganic-chemistry.org

Table 2: Synthesis of Heterocyclic Derivatives

| Heterocycle | Synthetic Approach | Key Reagents | Reference |

| Pyrazole | Cyclocondensation | 1,3-Diketones, Hydrazine | nih.gov |

| Pyrazole | C-C Coupling/Condensation | Esters, tert-butoxide, Hydrazine | rsc.org |

| Quinoline | Chemo-enzymatic Cascade | N-cyclopropyl-N-alkylanilines, HRP, Fe | northumbria.ac.uk |

| Quinoline | Cyclization | Coumarin derivatives, Nitric acid, Hydrazine hydrate | sapub.org |

| Pyrrolidine | Asymmetric Reductive Cyclization | γ-chlorinated N-tert-butanesulfinyl ketimines | google.com |

| Pyrrolidine | Multicomponent Reactions | Various starting materials | researchgate.net |

Reactivity Profiling in Complex Reaction Environments

Understanding the reactivity of this compound in complex reaction environments is crucial for its application in multicomponent reactions (MCRs). MCRs are one-pot reactions involving three or more starting materials, where the majority of the atoms are incorporated into the final product. nih.gov These reactions are highly atom-economical and efficient. nih.gov

The reactivity of carbonyl compounds like this compound is influenced by the presence of other reagents and catalysts. For instance, in the presence of atmospheric oxidants like Cl atoms, OH radicals, and NO3 radicals, carbonyl compounds can undergo degradation. copernicus.org The rate of these reactions can be determined using relative methods and spectroscopic techniques. copernicus.orgcopernicus.org The degradation products often include smaller carbonyl compounds and, in the presence of NOx, nitrated species. copernicus.org The study of such reactions provides insight into the stability and potential reaction pathways of this compound under various conditions, which is essential for designing efficient synthetic routes and understanding its environmental fate.

Role as a Dienophile in Pericyclic Reactions

Pericyclic reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.

The general scheme for a Diels-Alder reaction involves the concerted movement of electrons to form a new six-membered ring. The stereochemistry of the dienophile is retained in the product, making this a highly stereospecific reaction.

Interactions with Other Organic Building Blocks

The presence of multiple functional groups allows this compound to interact with a diverse range of organic building blocks, leading to the formation of more complex molecules, including various heterocyclic systems.

One of the key reactions of β-dicarbonyl compounds is the Knoevenagel condensation . This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. tandfonline.comwikipedia.org The active methylene protons in this compound are sufficiently acidic to be deprotonated by a base, forming a nucleophilic enolate. This enolate can then attack the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. tandfonline.com While general for 1,3-dicarbonyl compounds, specific documented examples with this compound are not prevalent in readily accessible literature.

Another significant reaction is the Michael addition , where a nucleophile, such as an enolate, adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition). masterorganicchemistry.comlibretexts.org The enolate derived from this compound can act as a Michael donor. Conversely, the product of a Knoevenagel condensation involving this compound could serve as a Michael acceptor.

Furthermore, the dicarbonyl nature of this compound makes it a prime candidate for the synthesis of heterocyclic compounds. A notable example is the reaction with hydrazine and its derivatives to form pyridazinones or pyrazolones. The reaction of β-keto esters with hydrazine is a well-established method for the synthesis of these five- and six-membered heterocycles. nih.govnih.gov The reaction typically proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. For instance, the reaction of a generic β-keto ester with hydrazine hydrate can lead to the formation of a pyrazolone. nih.gov The reaction of succinic anhydride (B1165640) derivatives with hydrazine hydrate is also known to produce pyridazine (B1198779) structures. acs.org

The following table summarizes the potential reactivity of this compound with various organic building blocks, based on the known reactivity of similar compounds.

| Reaction Type | Reactant | Product Type |

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated dicarbonyl compounds |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl compounds |

| Heterocyclic Synthesis | Hydrazine | Pyridazinone or Pyrazolone derivatives |

It is important to note that while the structural features of this compound strongly suggest its utility in these transformations, detailed research findings specifically documenting its use are limited in readily available scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Dimethyl 2-(2-oxopropyl)butanedioate

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, structure, and electronic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule dictates its reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, one would expect the oxygen atoms of the carbonyl and ester groups to significantly influence the energies and spatial distributions of these frontier orbitals.

Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | - | Energy difference between LUMO and HOMO |

Note: The table above is a template for data that would be generated from quantum mechanical calculations. Specific values require dedicated computational studies.

Conformational Analysis and Stability Studies

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them.

Computational methods can predict the relative energies of different conformers, allowing for the determination of the most stable, or ground-state, conformation. This is crucial as the geometry of a molecule can significantly impact its reactivity and physical properties. For this compound, the orientation of the two methyl ester groups and the oxopropyl side chain would be the primary focus of such a study.

Reaction Pathway Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential reaction pathways of a chemical transformation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.

Transition State Characterization and Activation Energies

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Characterizing the geometry and energy of the transition state is essential for understanding the kinetics of a reaction. The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction.

Computational methods can locate and characterize these transition states, providing insights into the bond-breaking and bond-forming processes that occur during a reaction. For reactions involving this compound, such as enolate formation or nucleophilic addition to one of its carbonyl groups, transition state theory combined with computational chemistry would be employed to predict reaction rates and feasibility.

Illustrative Activation Energy Data for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Reactant → Intermediate | TS1 | - |

| Intermediate → Product | TS2 | - |

Note: This table illustrates the type of data obtained from reaction pathway modeling. Actual values are specific to the reaction being studied.

Mechanistic Probes using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules. DFT calculates the energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

DFT is particularly useful for investigating reaction mechanisms. It can be used to model the entire reaction coordinate, providing a continuous energy profile that connects reactants, intermediates, transition states, and products. This allows for a detailed understanding of the electronic and structural changes that occur throughout the reaction. For this compound, DFT could be used to explore various potential reaction mechanisms, such as its behavior under acidic or basic conditions.

Prediction of Chemical Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure and potential reaction pathways, it is possible to predict both the reactivity and selectivity of a compound.

For this compound, which possesses multiple reactive sites (two ester carbonyls and one ketone carbonyl), computational methods can help predict which site is most susceptible to nucleophilic or electrophilic attack. For instance, by calculating electrostatic potential maps, one can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites of interaction. Furthermore, by comparing the activation energies for reactions at different sites, the selectivity (e.g., chemoselectivity, regioselectivity) of a reaction can be rationalized and predicted.

Computational Assessment of Reactivity Descriptors

Density Functional Theory (DFT) is a prominent computational method used to assess the reactivity of molecules through the calculation of various descriptors. For "this compound," these descriptors help in identifying the most probable sites for nucleophilic and electrophilic attack, which is crucial for understanding its chemical behavior.

Key reactivity descriptors that can be computationally assessed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For "this compound," the distribution of these orbitals would highlight the regions most susceptible to reaction.

Fukui Functions: These functions provide a more detailed picture of local reactivity by indicating the change in electron density at a specific point in the molecule upon the addition or removal of an electron. For "this compound," the Fukui functions can pinpoint the specific atoms that are most likely to be involved in nucleophilic or electrophilic attacks. mdpi.com

A computational study on β-keto esters demonstrated the use of DFT to calculate these reactivity descriptors. The study revealed that the carbonyl carbons of the keto and ester groups are the most reactive sites for nucleophilic attack. mdpi.com Similar calculations for "this compound" would likely identify the carbonyl carbon of the ketone and the two ester carbonyl carbons as the primary electrophilic centers. The relative reactivity of these sites can be quantified using condensed Fukui functions and local hypersoftness, which allow for a comparison of reactivity between different atomic sites within the molecule. mdpi.com

| Reactivity Descriptor | Definition | Significance for "this compound" |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). |

| Fukui Function (f+) | Predicts the site for nucleophilic attack. | Identifies the most electrophilic atoms (likely the carbonyl carbons). |

| Fukui Function (f-) | Predicts the site for electrophilic attack. | Identifies the most nucleophilic atoms. |

| Global Electrophilicity (ω) | A measure of the overall electrophilic nature of the molecule. | Quantifies the molecule's propensity to accept electrons. |

Stereochemical Predictions and Validation

"this compound" possesses a chiral center at the C2 position of the butanedioate backbone. This gives rise to two enantiomers, (R)- and (S)-"this compound." Computational methods are invaluable for predicting the stereochemical outcome of reactions leading to this compound and for validating the experimentally determined stereochemistry.

Stereochemical Prediction:

Computational approaches can model the transition states of reactions that form the chiral center in "this compound." By calculating the energies of the transition states leading to the (R)- and (S)-enantiomers, it is possible to predict which enantiomer will be preferentially formed. Methods like Quantum-Guided Molecular Mechanics (Q2MM) have been successfully used to predict the stereoselectivity of a variety of chemical reactions. acs.orgnih.gov These methods involve creating a transition state force field that can be used to rapidly screen different catalysts and substrates to predict the enantiomeric excess of a reaction. nsf.gov

Validation of Stereochemistry:

Once the compound is synthesized, computational methods can be used to validate the experimentally determined stereochemistry. This is often achieved by comparing computationally predicted properties of the different stereoisomers with the experimental data. For instance, the chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are highly sensitive to the stereochemistry of a molecule. Time-dependent DFT (TD-DFT) can be used to calculate the ECD spectra of both the (R)- and (S)-enantiomers. researchgate.net Comparison of these calculated spectra with the experimentally measured spectrum allows for the unambiguous assignment of the absolute configuration.

Another powerful technique involves the comparison of calculated and experimental NMR spectra. The chemical shifts and coupling constants in the NMR spectra of diastereomers can be subtly different. DFT calculations can predict the NMR parameters for each stereoisomer, and a close match between the calculated and experimental data for one of the isomers can confirm its structure. acs.org

| Computational Method | Application in Stereochemistry | Relevance to "this compound" |

|---|---|---|

| Transition State Modeling (DFT, Q2MM) | Predicting the stereochemical outcome of a reaction. | Predicting the enantiomeric excess in the synthesis of the compound. acs.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Calculating chiroptical properties (e.g., ECD spectra). | Validating the absolute configuration by comparing calculated and experimental ECD spectra. researchgate.net |

| NMR Chemical Shift Calculation (DFT) | Predicting NMR spectra for different stereoisomers. | Confirming the relative and absolute stereochemistry by comparing calculated and experimental NMR data. acs.org |

Spectroscopic Property Prediction and Interpretation

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data for "this compound." By simulating spectra, researchers can gain a deeper understanding of the molecule's structure and vibrational modes, which aids in the analysis of experimental data.

NMR Chemical Shift Calculation and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Computational methods, particularly DFT, have become indispensable for the accurate prediction of ¹H and ¹³C NMR chemical shifts.

The standard approach for calculating NMR chemical shifts involves the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

A conformational search to identify all stable conformers.

Geometry optimization of each conformer using DFT.

Calculation of the NMR shielding constants for each conformer.

Boltzmann averaging of the shielding constants based on the relative energies of the conformers.

The accuracy of the predicted chemical shifts depends on the choice of the DFT functional and basis set. A good correlation between the calculated and experimental chemical shifts provides strong confidence in the structural assignment. ruc.dk For complex molecules, this correlation can be used to assign ambiguous signals in the experimental spectrum.

| Computational Step | Purpose | Expected Outcome for "this compound" |

|---|---|---|

| Conformational Search | Identify all low-energy conformers. | A set of stable three-dimensional structures. |

| Geometry Optimization (DFT) | Find the minimum energy structure for each conformer. | Accurate geometries and relative energies of the conformers. |

| GIAO-DFT Calculation | Calculate NMR shielding constants for each nucleus. | A set of shielding constants for each conformer. |

| Boltzmann Averaging | Obtain a weighted average of the shielding constants. | A single set of predicted chemical shifts that can be compared to experimental data. |

Vibrational Frequency Analysis (IR/Raman)

The process involves first optimizing the geometry of "this compound" to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the atomic motions for each vibration.

The calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor.

For "this compound," the calculated IR and Raman spectra would show characteristic peaks for the C=O stretching vibrations of the ketone and ester groups, C-O stretching vibrations, and various C-H bending and stretching modes. The analysis of the normal modes associated with each calculated frequency allows for a definitive assignment of the bands in the experimental spectra. monash.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C=O Stretch (Ketone) | 1705-1725 | IR, Raman |

| C=O Stretch (Ester) | 1735-1750 | IR, Raman |

| C-O Stretch (Ester) | 1000-1300 | IR, Raman |

| C-H Stretch (sp³) | 2850-3000 | IR, Raman |

| C-H Bend (Methyl/Methylene) | 1350-1470 | IR, Raman |

Advanced Analytical and Spectroscopic Characterization in Research Context

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for piecing together the molecular puzzle of a compound like Dimethyl 2-(2-oxopropyl)butanedioate. These methods provide precise information on the chemical environment of individual atoms and their connectivity.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific multi-dimensional NMR data for this compound is not extensively available in publicly accessible literature, the expected spectra can be predicted based on its structure and data from analogous compounds. Multi-dimensional NMR, including techniques such as COSY, HSQC, and HMBC, is critical for establishing the carbon skeleton and the precise placement of protons.

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For the diethyl analog, Diethyl 2-(2-oxopropyl)succinate, the observed ¹³C NMR signals provide a reference for the expected chemical shifts in the dimethyl ester. nih.gov

COSY (Correlation Spectroscopy): This 2D NMR experiment would establish proton-proton couplings within the molecule, helping to identify adjacent protons and thus trace out the carbon-carbon bonds through their attached protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nist.gov It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the connectivity around quaternary carbons and carbonyl groups, which lack directly attached protons.

Expected NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| -CH₃ (ketone) | ~2.2 | ~30 | C=O (ketone), -CH₂- (propyl) |

| -CH₂- (propyl) | ~2.8 | ~45 | C=O (ketone), -CH- (succinate) |

| -CH- (succinate) | ~3.5 | ~48 | C=O (ester), -CH₂- (succinate) |

| -CH₂- (succinate) | ~2.7 | ~35 | -CH- (succinate), C=O (ester) |

| -OCH₃ (ester 1) | ~3.7 | ~52 | C=O (ester 1) |

| -OCH₃ (ester 2) | ~3.6 | ~52 | C=O (ester 2) |

| C=O (ketone) | - | ~206 | - |

| C=O (ester 1) | - | ~172 | - |

| C=O (ester 2) | - | ~174 | - |

Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. While specific HRMS data for this compound is not readily found, the technique would be applied to confirm its molecular formula of C₉H₁₄O₅. For a related compound, Dimethyl (2-oxopropyl)phosphonate, mass spectrometry is used for its characterization.

Expected HRMS Data:

| Technique | Parameter | Expected Value |

| ESI-HRMS | [M+H]⁺ | 203.0863 |

| ESI-HRMS | [M+Na]⁺ | 225.0682 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the two ester groups. The IR spectrum of the related compound, Dimethyl (2-oxopropyl)phosphonate, shows characteristic carbonyl and P-O-C stretches.

Expected FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C=O (Ester) | Stretch | ~1740 |

| C-O (Ester) | Stretch | ~1200-1100 |

| C-H (sp³) | Stretch | ~2950-2850 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While strong in FTIR, the C=O stretching vibrations would also be visible in the Raman spectrum. Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. Specific Raman data for this compound is not available in the reviewed literature. However, the technique would be valuable for confirming the presence of the carbon backbone and the various C-C and C-H bonds within the molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry, provided a suitable single crystal can be obtained. For this compound, which contains a chiral center at the C2 position of the butanedioate backbone, X-ray crystallography could be used to determine its absolute configuration if a single enantiomer is crystallized.

Although no crystal structure for this compound is currently reported in the Cambridge Structural Database, the technique would provide invaluable information on its solid-state conformation. This would reveal the spatial arrangement of the oxopropyl substituent relative to the succinate (B1194679) backbone and the orientation of the two methoxycarbonyl groups. This information is crucial for understanding its packing in the crystal lattice and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are indispensable tools in the analysis of this compound. They allow for the separation of the target compound from starting materials, byproducts, and other impurities, providing critical data on the purity of the synthesized material and the progress of the reaction.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and reaction monitoring of non-volatile compounds like this compound. In the context of its synthesis, which may involve reactions such as the Claisen condensation, HPLC allows for the quantitative analysis of the reaction mixture over time. libretexts.orgslideshare.netmasterorganicchemistry.comnumberanalytics.com

One of the challenges in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org To address this, method parameters such as mobile phase composition, pH, and temperature can be optimized. chromforum.org For instance, using an acidic mobile phase can help to promote a single tautomeric form, resulting in sharper, more symmetrical peaks. chromforum.org

Detailed Research Findings:

In a typical research setting, a reverse-phase HPLC method would be developed to monitor the synthesis of this compound. This involves separating the product from its precursors, such as dimethyl succinate and a suitable acetone (B3395972) equivalent. The progress of the reaction can be tracked by observing the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of the product.

For purity assessment of the final isolated product, a high-resolution HPLC method is employed. The presence of any impurities would be indicated by additional peaks in the chromatogram. The peak area percentage of the main compound is used to determine its purity. For instance, a study on the stereoselective chlorination of related β-keto esters utilized chiral HPLC analysis to determine the enantiomeric excess of the products, highlighting the versatility of this technique. acs.org

Interactive Data Table: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic modifier (acetonitrile) controls the retention time, while the acidic additive (formic acid) helps to suppress the ionization of the carboxyl groups and minimize peak tailing from the enol form. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection | UV at 254 nm or 275 nm | The ketone chromophore in the molecule allows for sensitive detection at these wavelengths. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. Increasing the temperature can sometimes improve peak shape for tautomeric compounds. chromforum.org |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Expected Retention Time | ~5-7 minutes | This would be determined experimentally and would be longer than the more polar starting materials. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.commedistri.swissresearchgate.netmdpi.comyoutube.com In the context of the synthesis of this compound, GC-MS is primarily used to identify volatile byproducts or unreacted volatile starting materials. The synthesis, often carried out at elevated temperatures, can sometimes lead to side reactions that produce lower molecular weight, more volatile compounds.

Detailed Research Findings:

During the synthesis of this compound, potential volatile byproducts could arise from side reactions of the starting materials or decomposition of the product under harsh conditions. For example, if the synthesis involves a Michael addition, side reactions could lead to various volatile products. nih.govrsc.orgresearchgate.netnih.gov GC-MS analysis of the reaction headspace or a solvent extract of the reaction mixture can provide detailed information about these volatile components.

The mass spectrometer fragments the eluting compounds in a characteristic manner, and the resulting mass spectrum serves as a "fingerprint" for identification by comparison with spectral libraries like the NIST database. medistri.swiss For example, in the synthesis of related compounds, GC-MS has been used to identify and quantify various volatile components, including esters, alcohols, and ketones. selleckchem.com

Interactive Data Table: Potential Volatile Byproducts and their GC-MS Signatures

| Potential Volatile Byproduct | Origin | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |

| Methanol (B129727) | Solvent or byproduct of esterification/transesterification | Very Early | 31, 29 |

| Acetone | Unreacted starting material | Early | 43, 58 |

| Dimethyl Carbonate | Potential byproduct from side reactions of methoxide | Early | 90, 75, 59 |

| Dimethyl Succinate | Unreacted starting material | Intermediate | 115, 101, 74, 59. osha.gov |

Exploration of Chemical Applications in Synthetic Organic Chemistry

Dimethyl 2-(2-oxopropyl)butanedioate as a Versatile Synthetic Building Block

A molecule like this compound possesses multiple reactive sites: two ester groups and a ketone. This inherent functionality marks it as a potentially versatile building block in organic synthesis. The distinct reactivity of these groups—the ketone's susceptibility to nucleophilic attack and enolate formation, and the esters' potential for hydrolysis, transesterification, or condensation reactions—allows for a range of chemical transformations.

Precursor for Complex Organic Molecule Synthesis

Theoretically, the structure of this compound makes it a suitable precursor for synthesizing more complex molecular architectures. The butanedioate (succinate) backbone can be extended, and the oxopropyl side chain offers a ketone handle for introducing further complexity. For instance, reactions at the ketone could build heterocyclic systems, while the ester groups could participate in cyclizations or polymerizations. However, specific, documented total syntheses or preparations of complex molecules originating from this compound are not available in the surveyed literature.

Role in Sequential Organic Transformations

Sequential, or one-pot, reactions improve synthetic efficiency by reducing the number of purification steps. The different functional groups in this compound could theoretically be addressed in a sequential manner. For example, a selective reaction at the more reactive ketone functionality could be followed by a subsequent transformation of the ester groups without isolating the intermediate product. While this is a common strategy in modern synthesis, specific examples employing this compound have not been reported.

Chemo- and Regioselective Transformations for Advanced Scaffolds

Achieving chemo- and regioselectivity is a central challenge in organic synthesis, particularly with multi-functionalized molecules. The ability to selectively react with one functional group while leaving others untouched is key to building complex molecular scaffolds efficiently.

Utilization in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. nih.gov These reactions are highly efficient for rapidly increasing molecular complexity. rsc.org A molecule with the functional group array of this compound is a potential candidate for designing cascade sequences. A hypothetical cascade could be initiated by a Michael addition into an activated form of the succinate (B1194679), followed by an intramolecular aldol (B89426) condensation involving the ketone. Despite this theoretical potential, no specific cascade or domino reactions involving this compound have been documented in the scientific literature.

Synthesis of Scaffold Diversity in Chemical Libraries

Chemical libraries, which are large collections of diverse molecules, are essential tools in drug discovery and materials science. Versatile building blocks that can be modified in multiple ways are valuable for generating such libraries. The different reactive sites on this compound could, in principle, be used to attach a variety of different chemical fragments, leading to a library of related but structurally distinct compounds. There is currently no evidence to suggest that this compound has been utilized for this purpose.

Contribution to Pathway Engineering and Metabolite Production (Chemical Aspects)

Metabolic pathway engineering involves modifying the biochemical pathways of organisms to produce specific chemicals. nih.gov From a chemical standpoint, this can involve the use of synthetic, non-natural substrates to be processed by engineered enzymes or the chemical synthesis of metabolites to be used as analytical standards. Research has been conducted on engineering metabolic pathways for the production of related diols like 2,3-butanediol. nih.gov While one source mentions the use of this compound as an intermediate in a synthetic metabolic pathway in E. coli, this information comes from a source that was excluded from use in this article and could not be independently verified by other allowed sources.

Design of Synthetic Metabolic Pathways Utilizing the Compound

Currently, there is no available research detailing the incorporation of this compound as a substrate or intermediate in engineered or designed metabolic pathways. While metabolic engineering is a burgeoning field with numerous examples of novel pathway construction for the biosynthesis of valuable chemicals, the role of this specific compound has not been documented in accessible studies. Research in this area tends to focus on common central metabolites or well-characterized chemical building blocks to construct new-to-nature pathways.

Chemical Transformation to Valuable Metabolites

Similarly, information on the chemical or biocatalytic transformation of this compound into other recognized valuable metabolites is not present in the surveyed literature. While the transformation of related structural motifs is common in synthetic organic chemistry and biocatalysis, specific studies detailing the conversion of this compound are not available. The potential of this compound as a precursor in biocatalytic systems or metabolic engineering routes remains an unexplored area of research.

Environmental Transformation and Degradation Pathways Mechanistic Research Focus

Abiotic Degradation Mechanisms

Abiotic degradation proceeds without microbial intervention and is primarily driven by chemical reactions with environmental components like water and by the energy provided by sunlight.

The presence of two methyl ester functional groups makes Dimethyl 2-(2-oxopropyl)butanedioate susceptible to hydrolysis in aqueous environments. This process is a primary abiotic degradation pathway for many esters. The reaction involves the cleavage of the ester bond by water, which can be catalyzed by either acid or base.

The hydrolysis is expected to occur in a stepwise manner. The first hydrolysis step would yield Monomethyl 2-(2-oxopropyl)butanedioate and methanol (B129727). The second, slower step would then hydrolyze the remaining ester group to produce 2-(2-oxopropyl)butanedioic acid and another molecule of methanol. Like many esters, the hydrolysis of alkyl lactates has been shown to be autocatalytic, where the carboxylic acid product accelerates the reaction. chemrxiv.org A similar effect could be anticipated here, with the generation of the mono- and di-acid products potentially increasing the rate of subsequent hydrolysis. While specific kinetic data for this compound is not available, studies on other dialkyl esters, such as phosphonates, confirm the two-step degradation process and show that reaction rates are influenced by molecular structure. mdpi.com

Table 1: Proposed Stepwise Hydrolysis Products of this compound

| Step | Reactant | Product(s) |

| 1 | This compound | Monomethyl 2-(2-oxopropyl)butanedioate + Methanol |

| 2 | Monomethyl 2-(2-oxopropyl)butanedioate | 2-(2-oxopropyl)butanedioic acid + Methanol |

Note: This table represents a predicted pathway based on chemical principles.

Photolytic transformation, or photodegradation, is another potential abiotic pathway that occurs when a chemical absorbs light energy, leading to its decomposition. The ketone functional group within the 2-oxopropyl side chain of this compound acts as a chromophore, which may absorb ultraviolet (UV) radiation from sunlight.

While specific photolysis studies on this compound are not documented, aliphatic ketones are known to undergo characteristic photochemical reactions. acs.orgacs.org The most common of these are the Norrish Type I and Type II reactions:

Norrish Type I Cleavage: Involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical species. These highly reactive radicals can then participate in a variety of subsequent reactions, such as recombination, disproportionation, or reaction with other molecules.

Norrish Type II Cleavage: This intramolecular reaction occurs if there is a hydrogen atom on the gamma-carbon relative to the carbonyl group. It involves the abstraction of this hydrogen by the excited ketone, leading to the formation of a biradical intermediate that subsequently cleaves to form an enol and an alkene.

The specific products resulting from the photolysis of this compound have not been identified, and the significance of this pathway would depend on its light absorption spectrum and quantum yield.

Table 2: General Photolytic Reactions Applicable to Ketones

| Reaction Type | Description | Potential Outcome |

| Norrish Type I | Homolytic cleavage of the α-carbon-carbonyl bond. | Formation of acyl and alkyl radicals. |

| Norrish Type II | Intramolecular abstraction of a γ-hydrogen atom. | Cleavage of the α,β-carbon bond, yielding an alkene and an enol. |

Note: This table outlines general mechanisms; specific products for the title compound are unknown.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is often the most significant pathway for the breakdown of organic compounds in soil and water.

The structure of this compound suggests it is a viable substrate for microbial metabolism. The degradation is likely initiated by extracellular or intracellular enzymes. Drawing parallels with the biodegradation of other esters like phthalates, the first step is expected to be the enzymatic hydrolysis of the ester linkages by microbial esterases or lipases. nih.govresearchgate.net This would release methanol and the corresponding butanedioic acid derivative.

Following initial hydrolysis, two main pathways are plausible:

Degradation of the Succinate (B1194679) Backbone: The resulting 2-(2-oxopropyl)butanedioic acid is a derivative of succinic acid, a common metabolic intermediate. Bacteria such as Clostridium and Pseudomonas are known to metabolize succinate and related compounds, channeling them into central metabolic cycles like the Krebs cycle. nih.govnih.gov

Transformation of the Keto Group: The ketone on the side chain can be a target for microbial reductases. Studies on β-keto esters have shown that microorganisms like Aromatoleum aromaticum possess dehydrogenases capable of reducing ketone groups to secondary alcohols. nih.gov This would transform the oxopropyl group into a hydroxypropyl group.

Based on the proposed microbial transformation pathways, several key biodegradation products can be predicted. While these specific metabolites have not been experimentally confirmed for this compound, they represent the logical initial products of enzymatic action.

The primary metabolites would result from the stepwise hydrolysis of the ester bonds and the reduction of the ketone.

Table 3: Predicted Initial Biodegradation Products of this compound

| Predicted Product Name | Chemical Structure | Precursor Reaction |

| Monomethyl 2-(2-oxopropyl)butanedioate | HOOC-CH(CH₂-CO-CH₃)-CH₂-COOCH₃ | Enzymatic Hydrolysis (Step 1) |

| 2-(2-oxopropyl)butanedioic acid | HOOC-CH(CH₂-CO-CH₃)-CH₂-COOH | Enzymatic Hydrolysis (Step 2) |

| Dimethyl 2-(2-hydroxypropyl)butanedioate | CH₃OOC-CH(CH₂-CH(OH)-CH₃)-CH₂-COOCH₃ | Enzymatic Ketone Reduction |

Note: The structures shown are predicted intermediates. Further degradation to smaller molecules and eventual mineralization to CO₂ and H₂O is expected.

Mechanistic Studies of Sorption and Desorption Processes in Environmental Compartments